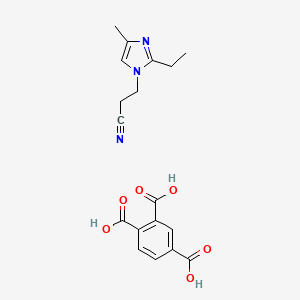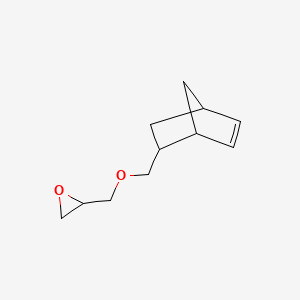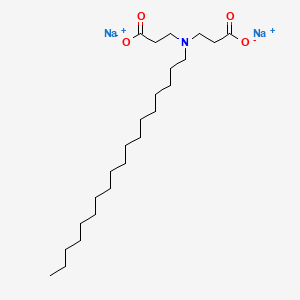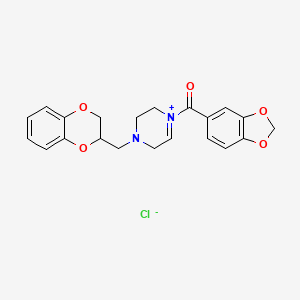
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) is a complex organic compound known for its vibrant color properties. It is primarily used as a pigment in various industrial applications, including inks, dyes, and coatings. The compound’s structure features azo groups, which are responsible for its intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) involves several steps:
Diazotization: The process begins with the diazotization of 4-chloro-3-sulphonatophenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxynaphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.
Complexation: The resulting azo compound is then complexed with tribarium ions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to purification steps such as recrystallization or filtration to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo groups.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulphonate groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic conditions.
Major Products
Oxidation: Breakdown products of the azo groups.
Reduction: Corresponding amines.
Substitution: Substituted derivatives at the sulphonate groups.
Wissenschaftliche Forschungsanwendungen
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) has several scientific research applications:
Chemistry: Used as a standard in spectrophotometric analysis due to its strong absorbance in the visible region.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes.
Industry: Widely used as a pigment in inks, dyes, and coatings due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which are responsible for its color properties. The molecular targets and pathways involved include:
Absorption of Light: The azo groups absorb light in the visible region, leading to the compound’s intense coloration.
Complex Formation: The compound can form stable complexes with various metal ions, which can be utilized in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium 4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate: Similar in structure but uses calcium instead of tribarium.
Strontium 4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxy-2-naphthoate: Uses strontium instead of tribarium.
Uniqueness
Tribarium bis(4-((4-chloro-3-sulphonatophenyl)azo)-3-hydroxynaphthalene-2,7-disulphonate) is unique due to its specific metal ion (tribarium) which imparts distinct properties such as enhanced stability and specific color characteristics compared to its calcium and strontium counterparts .
Eigenschaften
CAS-Nummer |
94109-21-4 |
|---|---|
Molekularformel |
C32H16Ba3Cl2N4O20S6 |
Molekulargewicht |
1451.8 g/mol |
IUPAC-Name |
barium(2+);4-[(4-chloro-3-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/2C16H11ClN2O10S3.3Ba/c2*17-12-4-1-9(7-13(12)31(24,25)26)18-19-15-11-3-2-10(30(21,22)23)5-8(11)6-14(16(15)20)32(27,28)29;;;/h2*1-7,20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;;3*+2/p-6 |
InChI-Schlüssel |
MVNYNYMEDUJMFW-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.C1=CC(=C(C=C1N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Ba+2].[Ba+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















